2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Brand Name: Vulcanchem
CAS No.: 176665-09-1
VCID: VC20912115
InChI: InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
SMILES: CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
Molecular Formula: C20H37NO2
Molecular Weight: 323.5 g/mol

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

CAS No.: 176665-09-1

Cat. No.: VC20912115

Molecular Formula: C20H37NO2

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one - 176665-09-1

Specification

CAS No. 176665-09-1
Molecular Formula C20H37NO2
Molecular Weight 323.5 g/mol
IUPAC Name 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
Standard InChI Key ILGXDNNGIIKCHN-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C

Introduction

Chemical Properties and Structure

Molecular Identification

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is identified by the following properties:

ParameterValue
CAS Number176665-09-1
Molecular FormulaC20H37NO2
Molecular Weight323.5 g/mol
IUPAC Name4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one
Standard InChIInChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
Standard InChIKeyILGXDNNGIIKCHN-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
The compound features a 1,3-oxazol-5-one ring with two methyl substituents at the 4-position and a pentadecyl (C15H31) chain at the 2-position. The oxazolin-5-one core consists of a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 5-position, contributing to its specific chemical reactivity and biological properties.

Synthesis and Preparation Methods

Cyclization of N-Acylated Amino Alcohols

One potential synthesis pathway involves the cyclization of N-acylated amino alcohols with dimethyl-substituted precursors. This approach would likely involve:

  • Preparation of a suitable N-pentadecanoyl derivative of an appropriate amino alcohol

  • Cyclization under dehydrating conditions to form the oxazoline ring

  • Introduction of the dimethyl substituents at the 4-position, either before or after cyclization

Related Compounds and Structural Analogs

2-Pentadecyl-2-oxazoline (PEA-OXA)

The most closely related and better-studied compound is 2-pentadecyl-2-oxazoline (PEA-OXA), which differs from 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in:

  • Lacking the dimethyl substitutions at the 4-position

  • Having a different arrangement of the oxazoline ring
    PEA-OXA has been identified in both green and roasted coffee beans and has demonstrated:

  • Anti-inflammatory and anti-nociceptive properties

  • Reduction of neuroinflammation in experimental models of Parkinson's disease

  • Neuroprotective effects in neuroinflammatory conditions associated with spinal and brain trauma

  • Inhibition of NAAA, resulting in increased endogenous levels of PEA

4,4-Dimethyl-2-vinyl-2-oxazolin-5-one

Another related compound is 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one, which shares the 4,4-dimethyl-2-oxazolin-5-one core structure but has a vinyl group instead of a pentadecyl chain at the 2-position. This compound has different physical properties due to the much shorter substituent at the 2-position, affecting its solubility, reactivity, and potential biological activities .

Comparison of Key Properties

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Properties
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-oneC20H37NO2323.5 g/molPentadecyl chain at 2-position, dimethyl at 4-position, carbonyl at 5-positionLimited information available on specific properties
2-Pentadecyl-2-oxazoline (PEA-OXA)C18H35NO281.5 g/molPentadecyl chain at 2-position, no substitution at 4-position, different ring structureAnti-inflammatory, neuroprotective, NAAA inhibitor
4,4-Dimethyl-2-vinyl-2-oxazolin-5-oneC7H9NO2139.15 g/molVinyl group at 2-position, dimethyl at 4-position, carbonyl at 5-positionFlammable liquid, used in polymer chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator